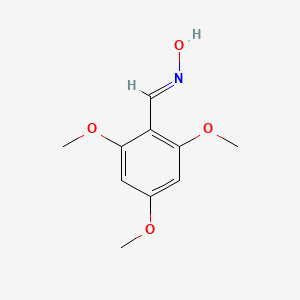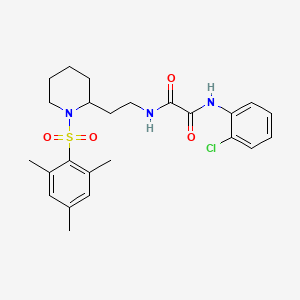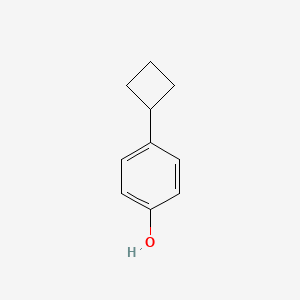
4-Cyclobutylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylphenol is a chemical compound with the CAS Number: 10292-59-8 . It has a molecular weight of 148.2 and is a solid at room temperature . The IUPAC name for this compound is 4-cyclobutylphenol .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutylphenol is represented by the InChI code: 1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) and a cyclobutyl group attached to it.Physical And Chemical Properties Analysis
4-Cyclobutylphenol is a solid at room temperature . It has a molecular weight of 148.2 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Neurotoxicity Research
A study investigated the effects of endocrine disruptors, including 4-nonylphenol (a compound structurally similar to 4-Cyclobutylphenol), on neural stem cells (NSCs). It was found that 4-nonylphenol inhibited cell growth, induced nuclear condensation and DNA fragmentation, activated caspase-3, and caused cell cycle arrest at the G2/M phase in NSCs. This suggests potential neurotoxicity of similar compounds, highlighting the importance of studying such chemicals for understanding their impact on neural development and health (Kudo et al., 2004).
2. Environmental Remediation and Bioremediation
A study on the bioremediation of 4-Nonylphenol, closely related to 4-Cyclobutylphenol, demonstrated the effectiveness of a microorganisms consortium (Arthrospira maxima and Chlorella vulgaris) in removing this pollutant from water. The study found that this consortium reduced up to 96% of 4-Nonylphenol in water, indicating the potential use of similar approaches for cleaning water contaminated with analogous compounds (López-Pacheco et al., 2019).
3. Pharmaceutical Research
Research into cyclobutyl drugs, which include 4-Cyclobutylphenol derivatives, has shown their potential in various therapeutic areas such as cancer, nervous system disorders, analgesics, antivirals, and gastrointestinal diseases. Specifically, cyclobutyl-containing platinum-based anticancer drugs have been successful, indicating the potential for further development of drugs incorporating the cyclobutyl structure (Ren et al., 2022).
4. Endocrine Disruption Studies
4-Nonylphenol, similar to 4-Cyclobutylphenol, has been shown to cross the human placenta, suggesting potential endocrine-disrupting effects. This finding is significant for understanding the risks associated with exposure to such chemicals during pregnancy (Balakrishnan et al., 2011).
5. Agricultural Applications
A study on fungicidal activity showed that certain dinitrophenols with a cyclobutyl group, closely related to 4-Cyclobutylphenol, were effective against apple powdery mildew. This highlights the potential agricultural applications of cyclobutylphenol derivatives in plant protection (Fieldgate et al., 1970).
Safety and Hazards
The safety information for 4-Cyclobutylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
4-cyclobutylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPDEJQBGESQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2664497.png)
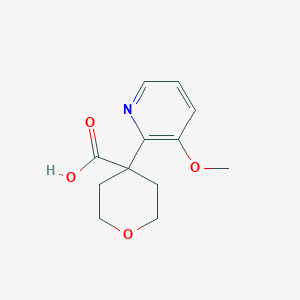
![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2664500.png)
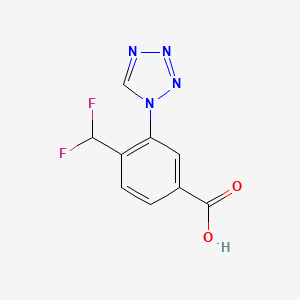
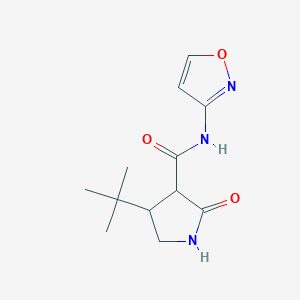
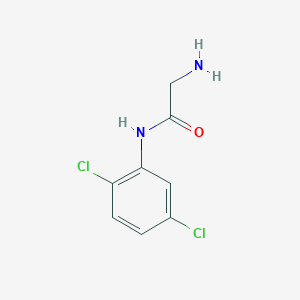
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
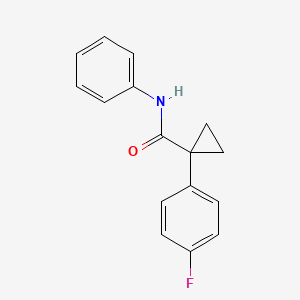

![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
